Lipoxygenase Inhibitory Potential: Comparative Activity of Acetamide Derivatives Synthesized from 5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione
A series of N-alkyl/aralkyl/aryl acetamide derivatives (6a-o) synthesized from 5-p-tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione were evaluated for their inhibitory potential against soybean 15-lipoxygenase (15-LOX) [1]. The most potent derivative, 6o, exhibited an IC50 of 21.5 ± 0.76 µM. This activity is substantially higher than that of the reference standard, quercetin, which displayed an IC50 of 43.3 ± 0.54 µM under the same assay conditions [1]. This demonstrates that derivatization of this specific scaffold can yield compounds with 2-fold greater potency than a well-established natural LOX inhibitor.
| Evidence Dimension | In vitro inhibition of soybean 15-lipoxygenase (15-LOX) |
|---|---|
| Target Compound Data | IC50 = 21.5 ± 0.76 µM (for most potent derivative 6o) |
| Comparator Or Baseline | Quercetin (reference standard) IC50 = 43.3 ± 0.54 µM |
| Quantified Difference | ~2.01-fold more potent than quercetin |
| Conditions | Soybean 15-LOX enzyme assay; IC50 values calculated from dose-response curves. Cell viability assessed on blood mononuclear cells (MNCs) at 0.25 mM. |
Why This Matters
This provides quantifiable justification for selecting this specific scaffold over other 1,3,4-oxadiazole-2-thiones without the p-tolyloxymethyl moiety, which may not yield derivatives with comparable anti-inflammatory potential.
- [1] Bashir, B., et al. (2022). Assessing p-tolyloxy-1,3,4-oxadiazole acetamides as lipoxygenase inhibitors assisted by in vitro and in silico studies. Bioorganic Chemistry, 129, 106148. View Source
